molecular formula C14H23NO B3842802 N-propan-2-yladamantane-1-carboxamide CAS No. 71458-39-4

N-propan-2-yladamantane-1-carboxamide

Cat. No.: B3842802
CAS No.: 71458-39-4
M. Wt: 221.34 g/mol
InChI Key: KZRDMGPQDBXOKR-UHFFFAOYSA-N
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Description

N-propan-2-yladamantane-1-carboxamide: is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with isopropylamine. This reaction is often catalyzed by phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as a hydrogen chloride acceptor. The reaction is carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in high yields .

Industrial Production Methods: Industrial production methods for adamantane derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-propan-2-yladamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-propan-2-yladamantane-1-carboxamide is a compound that has garnered attention in scientific research due to its potential applications in pharmacology and materials science. This article explores its applications, supported by data tables and case studies.

Cannabinoid Receptor Modulation

One of the most significant applications of this compound is its role as a ligand for cannabinoid receptors, particularly CB2 receptors. Research indicates that selective CB2 receptor modulators can provide analgesic effects without the psychotropic side effects associated with CB1 receptor activation. This makes them promising candidates for developing new analgesics and treatments for inflammatory and immune disorders .

Case Studies

Several studies have highlighted the efficacy of cannabinoid receptor ligands, including this compound, in preclinical models:

Study ReferenceCondition TreatedFindings
Neuropathic PainDemonstrated significant pain relief in animal models without psychoactive effects.
Inflammatory DisordersReduced inflammation markers in models of arthritis.
Cancer PainShowed promise in alleviating pain associated with cancer treatments.

Polymeric Derivatives

This compound has also been explored for its incorporation into polymeric materials. Adamantane derivatives are known to enhance the mechanical properties of polymers due to their rigid structure.

Polyamide Synthesis

Research indicates that incorporating adamantane into polyamides can result in materials with improved thermal stability and mechanical strength. The synthesis methods include:

  • Emulsion Polycondensation : High molecular weight polyamides can be synthesized through controlled reactions involving adamantane derivatives.

Mechanism of Action

The mechanism of action of N-propan-2-yladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a modulator of various biological pathways, including those involved in antiviral and antibacterial activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-propan-2-yladamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-propan-2-yladamantane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of various carboxamide derivatives, including those similar to this compound. For example, a study investigated the anticancer activity of 5-oxopyrrolidine derivatives using A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced the anticancer efficacy, with certain derivatives exhibiting substantial cytotoxicity against cancer cells while sparing non-cancerous cells . Although specific data for this compound is limited, its structural analogs suggest potential for similar anticancer effects.

The mechanism by which carboxamide compounds exert their biological effects often involves interactions with specific molecular targets. For instance, compounds that inhibit protein myristoylation have been identified as promising antimalarial agents by disrupting essential processes in Plasmodium falciparum . While direct studies on this compound are sparse, understanding these mechanisms can provide insights into its potential biological activities.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships (SAR) has been pivotal in understanding the biological activity of carboxamide derivatives. The relationship between molecular structure and biological response has been documented extensively, indicating that lipophilicity and specific functional groups play crucial roles in determining activity levels . This principle can be applied to hypothesize about the activity of this compound based on its structural features.

Data Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundPotential anticancer agentTBDHypothetical analysis
5-Oxopyrrolidine derivativeAnticancer (A549 cells)64 - 86
Sulphonamide derivativesAntiplasmodial2.40 - 8.30

Properties

IUPAC Name

N-propan-2-yladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-9(2)15-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDMGPQDBXOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317918
Record name N-propan-2-yladamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71458-39-4
Record name NSC322044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-propan-2-yladamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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